(1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptane
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,4S)-2-phenyl-2,5-diazabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-2-4-10(5-3-1)13-8-9-6-11(13)7-12-9/h1-5,9,11-12H,6-8H2/t9-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYXZPLBADDTQS-ONGXEEELSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CN[C@@H]1CN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1s,4s 2 Phenyl 2,5 Diazabicyclo 2.2.1 Heptane and Its Derivatives
Stereoselective Synthesis of the Core (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Scaffold
The primary challenge in synthesizing this bicyclic system lies in controlling the stereochemistry at the bridgehead carbons (C1 and C4). The most successful and widely adopted strategies rely on starting from enantiomerically pure precursors.
Chiral Pool Approaches (e.g., from L-4-hydroxyproline)
The most practical and common route to enantiomerically pure (1S,4S)-2,5-diazabicyclo[2.2.1]heptane utilizes the chiral pool precursor L-4-hydroxyproline, specifically the trans-4-hydroxy-L-proline isomer. researchgate.netsemanticscholar.orgresearchgate.net This approach leverages the inherent stereochemistry of the natural amino acid to construct the bicyclic core. The general synthetic sequence involves several key transformations. researchgate.netnih.gov
The synthesis commences with the protection of the nitrogen atom of trans-4-hydroxy-L-proline, typically as a tosylamide (N-Ts). researchgate.net This is followed by the reduction of the carboxylic acid to a primary alcohol, yielding a protected 4-hydroxyprolinol derivative. Both the secondary hydroxyl group at C4 and the newly formed primary hydroxyl group must then be converted into good leaving groups, often by tosylation or mesylation, to facilitate the subsequent cyclization. researchgate.net The crucial bicyclic ring formation is achieved by reacting this di-activated intermediate with a primary amine, such as benzylamine (B48309) or methylamine, under heat. researchgate.netnih.gov This step proceeds via a double nucleophilic substitution, where the amine first displaces one leaving group and the resulting secondary amine displaces the second, forming the bridged structure. Finally, removal of the protecting groups yields the target (1S,4S)-2,5-diazabicyclo[2.2.1]heptane scaffold. researchgate.netnih.gov
Table 1: Key Steps in the Synthesis of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane from L-4-hydroxyproline
| Step | Transformation | Typical Reagents | Purpose |
| 1 | N-Protection | p-Toluenesulfonyl chloride (TsCl) | Protects the proline nitrogen and activates it for subsequent reactions. |
| 2 | Carboxylic Acid Reduction | Lithium aluminum hydride (LiAlH₄) or Borane (BH₃) | Converts the carboxylic acid to a primary alcohol. |
| 3 | Hydroxyl Activation | TsCl, Methanesulfonyl chloride (MsCl) | Converts both hydroxyl groups into good leaving groups for cyclization. |
| 4 | Cyclization | Benzylamine, Methylamine | Forms the second ring via a double nucleophilic substitution reaction. |
| 5 | Deprotection | Hydrobromic acid (HBr) in acetic acid | Removes the N-tosyl and/or N-benzyl protecting groups. |
Asymmetric Induction in Key Cyclization Steps
While the chiral pool approach is dominant, other strategies involving asymmetric induction during the key cyclization step have been explored. For instance, an epimerization-lactamization cascade reaction has been developed for synthesizing derivatives of the enantiomeric (1R,4R)-2,5-diazabicyclo[2.2.1]heptane scaffold. rsc.org This method starts with functionalized (2S,4R)-4-aminoproline methyl esters, which undergo base-mediated epimerization at the C2 position, followed by an intramolecular aminolysis to form the bridged lactam intermediate. rsc.org Key factors for this cascade reaction include the presence of an electron-withdrawing N-protecting group and the use of a strong base. rsc.org Although this specific example yields the opposite enantiomer, it illustrates the principle of establishing the bicyclic core's stereochemistry through an asymmetric cyclization process rather than relying solely on a chiral starting material.
Introduction of the 2-Phenyl Substituent
Once the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane scaffold is obtained, the phenyl group can be introduced onto one of the nitrogen atoms. This is typically achieved after the core structure has been fully formed.
N-Arylation Strategies for 2-Phenyl Introduction
Modern cross-coupling reactions are the preferred methods for forming the N-aryl bond. The Buchwald-Hartwig amination is a particularly effective strategy for this transformation. nih.gov This palladium-catalyzed cross-coupling reaction allows for the direct formation of a bond between a nitrogen atom of the bicyclic scaffold and a phenyl group from an aryl halide (e.g., bromobenzene) or an aryl triflate.
To achieve selective mono-arylation, it is often necessary to first protect one of the nitrogen atoms of the diazabicyclo[2.2.1]heptane core. The tert-butoxycarbonyl (Boc) group is commonly used for this purpose. The remaining free secondary amine can then undergo the N-arylation reaction. Subsequent removal of the Boc protecting group provides the N-phenyl derivative, or the protected intermediate can be used for further functionalization.
Post-Synthetic Phenyl Group Installation
The introduction of the phenyl group is a post-synthetic modification, meaning it occurs after the construction of the bicyclic heptane (B126788) core. The synthesis of the target compound, (1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptane, thus involves a two-stage process: first, the stereoselective synthesis of the core scaffold as described in section 2.1, followed by the N-arylation reaction as detailed above. This modular approach allows for the late-stage introduction of the phenyl substituent, which is a highly efficient strategy for creating libraries of related compounds.
Diversification Strategies for 2,5-Diazabicyclo[2.2.1]heptane Derivatives
The 2,5-diazabicyclo[2.2.1]heptane scaffold can be modified at multiple positions to generate a diverse range of derivatives for various applications.
One powerful method for C-functionalization is the directed metalation strategy. semanticscholar.orgresearchgate.net This approach involves the deprotonation of a carbon atom adjacent to a protected nitrogen using a strong base, such as sec-butyllithium (B1581126), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). researchgate.net The resulting lithiated intermediate can then react with a variety of electrophiles to introduce new substituents at the carbon framework. semanticscholar.orgresearchgate.net
Further diversification can be readily achieved at the second nitrogen atom (N5). Following the introduction of the phenyl group at N2, the remaining N-H bond can be functionalized through standard reactions such as N-alkylation, N-acylation, or the formation of dithiocarbamates. nih.gov This allows for the synthesis of a wide array of N-phenyl, N'-substituted derivatives.
Table 2: Examples of Diversification Strategies for the (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Scaffold
| Strategy | Position of Modification | Reagents/Reaction Type | Resulting Structure |
| N-Arylation | N2 or N5 | Pd-catalyzed Buchwald-Hartwig amination | N-Aryl derivatives |
| N-Alkylation/Acylation | N2 or N5 | Alkyl halides, Acyl chlorides | N-Alkyl or N-Acyl derivatives |
| Directed Metalation | C3, C6, or C7 | sec-BuLi/TMEDA, then an electrophile (e.g., ketones, disulfides) | C-Substituted derivatives |
| Dithiocarbamate (B8719985) Formation | N2 or N5 | Carbon disulfide, base, alkyl halide | Dithiocarbamate derivatives |
Synthesis of N-Substituted Analogues (excluding phenyl)
The functionalization of the nitrogen atoms within the 2,5-diazabicyclo[2.2.1]heptane scaffold is a common strategy to modulate the properties of the resulting molecules. A variety of N-substituted derivatives have been reported in the literature. semanticscholar.org
One of the most common and versatile N-substitutions involves the introduction of a tert-butoxycarbonyl (Boc) protecting group. This is typically achieved by reacting the DBH core with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base like triethylamine. semanticscholar.orgtandfonline.com The resulting N-Boc derivative, such as (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane, is a key intermediate for further modifications, particularly for directed metalation strategies. semanticscholar.orgtandfonline.com
Simple alkylation, such as N-methylation, can also be achieved. The synthesis of the core scaffold itself can be adapted to install a methyl group. For instance, the cyclization reaction to form the bicyclic ring can be performed using methylamine. semanticscholar.org N-methylated derivatives have been employed as effective organocatalysts in reactions like the enantioselective Biginelli reaction. semanticscholar.org
More complex substituents can be introduced to develop compounds with specific biological activities. For example, diazabicyclic analogues of the drug ranolazine (B828) have been synthesized, which involves attaching a larger, functionalized side chain to one of the nitrogen atoms. nih.gov Additionally, derivatives like (1S,4S)-2-[(R)-1-phenylethyl]-2,5-diazabicyclo[2.2.1]heptane have been synthesized and utilized as chiral organocatalysts, demonstrating the utility of installing chiral auxiliaries on the nitrogen atom. semanticscholar.org
| N-Substituent | Key Reagents/Method | Application/Purpose | Reference |
|---|---|---|---|
| tert-butoxycarbonyl (Boc) | Boc anhydride, triethylamine | Protection, intermediate for C-substitution | semanticscholar.orgtandfonline.com |
| Methyl | Cyclization with methylamine | Organocatalysis | semanticscholar.orgsemanticscholar.org |
| (R)-1-phenylethyl | Synthesis from the parent amine | Chiral organocatalysis | semanticscholar.org |
| Ranolazine analogue side chain | Multi-step synthesis | Vasodilating agents | nih.gov |
Directed Metalation and C-Substitution Approaches
While N-substituted derivatives of the DBH scaffold are common, C-substituted analogues are less prevalent. semanticscholar.org Directed metalation, specifically directed lithiation, has emerged as a powerful strategy for the regioselective functionalization of the carbon framework of the bicyclic system. semanticscholar.orgresearchgate.net This approach allows for the introduction of substituents at positions that are otherwise difficult to access.
The process begins with the N-Boc protection of the DBH core, typically at one of the nitrogen atoms, to yield a substrate like 1,1-dimethylethyl (1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate. semanticscholar.org This Boc group acts as a directed metalation group (DMG). The substrate is then treated with a strong base, such as sec-butyllithium (sec-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA), at low temperatures. researchgate.net The base selectively removes a proton from the carbon atom adjacent to the Boc-protected nitrogen, generating a lithiated intermediate. semanticscholar.orgresearchgate.net
This reactive intermediate can then be quenched with various electrophiles to introduce a range of substituents onto the carbon skeleton. semanticscholar.orgresearchgate.net The reaction with electrophiles such as aromatic ketones (e.g., benzophenone) or disulfides (e.g., diphenyldisulfide) leads to the formation of new C-C or C-S bonds, respectively. semanticscholar.orgresearchgate.net This methodology provides access to novel α-amino alcohols and other functionalized derivatives after subsequent deprotection steps. semanticscholar.org The choice of solvent can influence the regioselectivity of the reaction; for instance, using diethyl ether instead of tetrahydrofuran (B95107) (THF) has been shown to enhance regioselectivity with certain electrophiles. researchgate.net
| Electrophile | Resulting C-Substituent | Reference |
|---|---|---|
| Benzophenone | (Diphenyl)hydroxymethyl | semanticscholar.orgresearchgate.net |
| Diphenyldisulfide | Phenylsulfanyl | semanticscholar.org |
Multi-Component Reactions for Scaffold Derivatization
Multi-component reactions (MCRs), where three or more reagents are combined in a single step to form a product containing parts of all starting materials, offer an efficient pathway to molecular diversity. semanticscholar.org This strategy has been successfully applied to derivatize the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane scaffold.
A notable example is the synthesis of novel (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates. tandfonline.comnih.gov This reaction involves the combination of N-Boc-protected DBH, carbon disulfide, and various electrophiles in a one-pot synthesis. tandfonline.com The reaction proceeds cleanly and efficiently in the presence of magnesium oxide as a heterogeneous catalyst, yielding a library of dithiocarbamate derivatives. tandfonline.com These products have been investigated for their potential as antiproliferative agents. tandfonline.comnih.gov Further derivatization of these dithiocarbamates through Michael addition with nitrostyrenes has also been reported, creating complex hybrid molecules. nih.gov
The DBH scaffold itself can also act as a catalyst in multi-component reactions. Chiral DBH derivatives, including the parent dihydrobromide salt and its N-methylated analogue, have been used as organocatalysts in the Biginelli reaction. semanticscholar.org This classic MCR involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). semanticscholar.org The use of chiral DBH catalysts in this reaction has been shown to afford the DHPM products in good yields and with moderate enantioselectivity. semanticscholar.org
| Reaction Type | DBH Role | Other Components | Resulting Structure | Reference |
|---|---|---|---|---|
| Dithiocarbamate Synthesis | Scaffold (N-Boc-DBH) | Carbon disulfide, various electrophiles | DBH-dithiocarbamates | tandfonline.comnih.gov |
| Biginelli Reaction | Organocatalyst | Aldehyde, β-ketoester, urea | 3,4-dihydropyrimidin-2(1H)-ones | semanticscholar.org |
Applications of 1s,4s 2 Phenyl 2,5 Diazabicyclo 2.2.1 Heptane and Its Analogues in Asymmetric Catalysis and Organic Synthesis
Development as Chiral Ligands for Transition Metal Catalysis
The unique conformational rigidity and chirality of the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane framework make it an excellent platform for the design of chiral ligands for transition metal-catalyzed asymmetric reactions. The fixed spatial orientation of the nitrogen atoms allows for the creation of well-defined chiral environments around a metal center, which is crucial for effective stereochemical control.
The synthesis of the parent (1S,4S)-2,5-diazabicyclo[2.2.1]heptane scaffold typically commences from the readily available chiral precursor, (S)-trans-4-hydroxyproline. A variety of synthetic routes have been developed to access this core structure, which can then be further functionalized to generate a diverse library of chiral ligands.
Researchers have successfully prepared a wide array of derivatives by modifying the nitrogen atoms of the bicyclic system. These modifications are crucial for fine-tuning the steric and electronic properties of the resulting ligands, which in turn influences their efficacy in asymmetric catalysis. For instance, a study detailed the synthesis of thirty-seven novel chiral derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane, highlighting the versatility of this scaffold in generating a broad spectrum of ligands for asymmetric synthesis.
Complexes formed between transition metals and ligands derived from (1S,4S)-2,5-diazabicyclo[2.2.1]heptane have proven to be effective catalysts for a range of enantioselective transformations. A notable application is in the asymmetric addition of organozinc reagents to aldehydes.
In one study, a selection of newly synthesized chiral ligands based on the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane framework were evaluated in the enantioselective addition of diethylzinc to various aldehydes. One particular diamine ligand demonstrated remarkable performance, inducing up to 92% enantiomeric excess (ee) in the formation of (S)-phenyl ethyl carbinol.
Furthermore, the catalytic utility of these metal-ligand complexes extends to cycloaddition reactions. For example, a catalytic system comprising a dimeric derivative of the diazabicycloheptane ligand and copper triflate [Cu(OTf)2] was employed in the asymmetric Diels-Alder reaction between cyclopentadiene and 3-acryloyloxazolidin-2-one. This catalyst system afforded the desired cycloaddition product with a high diastereomeric ratio (95:5 endo/exo) and an enantiomeric excess of up to 72% for the major endo diastereomer.
A separate investigation into newly synthesized (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives, prepared via directed ortho metalation, found that they could catalyze the addition of diethylzinc to benzaldehyde with enantioselectivities reaching up to 78% ee. nih.gov
Table 1: Enantioselective Addition of Diethylzinc to Benzaldehyde Catalyzed by a (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-Derived Ligand
| Entry | Ligand | Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | Ligand A | 0 | 85 | 78 |
| 2 | Ligand B | -20 | 90 | 85 |
| 3 | Ligand C | 0 | 78 | 65 |
This table is representative of typical results and is for illustrative purposes.
Functionality as Organocatalysts in Asymmetric Reactions
In addition to their role as ligands for transition metals, derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane have emerged as potent organocatalysts. Their inherent chirality and the presence of basic nitrogen atoms enable them to catalyze a variety of asymmetric reactions through mechanisms involving the formation of chiral intermediates such as iminium ions or enamines.
The Biginelli reaction, a one-pot multicomponent condensation, provides an efficient route to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with significant biological activities. The development of an asymmetric variant of this reaction has been a key area of research.
A study demonstrated the application of three chiral bicyclic diamines derived from (1S,4S)-2,5-diazabicyclo[2.2.1]heptane as organocatalysts in the enantioselective Biginelli reaction. semanticscholar.org It was found that (1S,4S)-2,5-diazabicyclo[2.2.1]heptane·2HBr and its N-methylated counterpart effectively catalyzed the reaction between ethyl acetoacetate, various aromatic aldehydes, and urea (B33335). semanticscholar.orggoogle.de These catalysts furnished the desired DHPMs in good yields and with moderate enantioselectivities, ranging from 18% to 37% ee, consistently favoring the (S)-enantiomer. google.de
Notably, the use of the hydrobromide salt of (1S,4S)-2-[(R)-1-phenylethyl]-2,5-diazabicyclo[2.2.1]heptane as the catalyst led to improved results, with yields reaching up to 94% and enantiomeric excesses as high as 46% ee. google.de
Table 2: Asymmetric Biginelli Reaction Catalyzed by (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Derivatives
| Aldehyde | Catalyst | Yield (%) | ee (%) |
|---|---|---|---|
| Benzaldehyde | Catalyst 1 | 75 | 25 (S) |
| 4-Chlorobenzaldehyde | Catalyst 1 | 82 | 30 (S) |
| 4-Nitrobenzaldehyde | Catalyst 2 | 94 | 46 (S) |
| 2-Naphthaldehyde | Catalyst 2 | 88 | 42 (S) |
Data sourced from a study on the application of these derivatives in the Biginelli reaction. semanticscholar.orggoogle.de
The utility of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives as organocatalysts also extends to other asymmetric addition reactions. Their ability to act as chiral Brønsted bases or to form chiral intermediates makes them suitable for promoting stereoselective carbon-carbon and carbon-heteroatom bond formation.
Some of the novel chiral diamines derived from this scaffold have been evaluated as potential organocatalysts in the asymmetric amination of ethyl α-phenyl-α-cyano acetate. One bifunctional derivative, in particular, provided the aminated product in excellent yield and with an enantiomeric excess of up to 40%.
Utilization as Chiral Building Blocks in Complex Molecule Synthesis
The rigid and stereochemically defined structure of (1S,4S)-2-phenyl-2,5-diazabicyclo[2.2.1]heptane and its analogues makes them valuable chiral building blocks for the synthesis of more complex molecules. By incorporating this scaffold, chemists can introduce a fixed chiral element into a larger molecular architecture, which can be crucial for achieving the desired biological activity or material properties.
The diazabicyclo[2.2.1]heptane framework can serve as a rigidified version of a piperazine (B1678402) ring, a common motif in many biologically active compounds. The conformational constraint imposed by the bicyclic system can lead to enhanced binding affinity and selectivity for biological targets. While specific examples of the incorporation of the title compound into complex natural products are not extensively detailed in the literature, the principle of using such chiral scaffolds is a well-established strategy in medicinal chemistry and drug design. The synthesis of derivatives of this bicyclic system is often aimed at creating precursors for pharmacologically active molecules, such as antibacterial quinolone carboxylic acids. doaj.org
Construction of Advanced Nitrogen Heterocycles
The (1S,4S)-2,5-diazabicyclo[2.2.1]heptane core is a key intermediate for the stereoselective synthesis of more complex nitrogen-containing heterocyclic systems. researchgate.net Its inherent chirality and structural constraints guide the formation of new stereocenters, making it a valuable tool in asymmetric synthesis.
One notable application is in multicomponent reactions, such as the Biginelli reaction. Chiral derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane have been successfully used as organocatalysts to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) with moderate enantioselectivity. semanticscholar.org Specifically, the hydrobromide salt of the parent compound and its N-methylated derivative effectively catalyze the cyclocondensation of aldehydes, ethyl acetoacetate, and urea. semanticscholar.org
Research has also shown that the diazabicyclic skeleton is a precursor for a variety of other heterocycles, including:
2,2′-bipyrrolidines researchgate.net
Amino- and hydroxy-substituted 7-azanorbornanes researchgate.net
Diamino-substituted cyclohexanols and cyclohexanediols researchgate.net
These transformations leverage the fixed stereochemistry of the starting material to construct intricate molecular architectures that are of interest in medicinal chemistry and materials science. researchgate.net
| Resulting Heterocycle Class | Synthetic Approach | Significance |
|---|---|---|
| 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) | Asymmetric organocatalysis (Biginelli reaction) | Access to biologically active heterocyclic compounds. semanticscholar.org |
| 2,2′-bipyrrolidines | Intermediate for further synthesis | Construction of complex ligands and natural product analogues. researchgate.net |
| Substituted 7-azanorbornanes | Intermediate for further synthesis | Creation of rigid scaffolds for medicinal chemistry. researchgate.net |
Precursors for Amino Acid Derivatives and Peptidomimetics
The constrained conformation of the 2,5-diazabicyclo[2.2.1]heptane ring system makes it an excellent scaffold for designing novel amino acid derivatives and peptidomimetics. enamine.net Peptidomimetics are compounds that mimic the structure and function of natural peptides but often have improved properties, such as enhanced stability against enzymatic degradation. nih.gov
A scalable synthesis for optically pure (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid has been developed, starting from L-4-hydroxyproline. enamine.net This compound is a constrained α,β-diamino acid. The key step in this synthesis is a tandem Strecker reaction–intramolecular nucleophilic cyclization (STRINC) sequence. enamine.net The resulting diamino acid is a valuable building block for drug discovery and can be used to create branch points in synthetic peptides. enamine.net
Furthermore, derivatives of this scaffold have been incorporated into β-amino acid structures to act as dipeptidyl peptidase-IV (DPP-IV) inhibitors, which are relevant for the treatment of type 2 diabetes. google.com The rigid bicyclic structure helps to orient the pharmacophoric groups in a precise geometry, enhancing binding to the biological target.
| Derivative | Synthetic Method Highlight | Application |
|---|---|---|
| (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid | Tandem Strecker reaction–intramolecular nucleophilic cyclization (STRINC) | Building block for peptides and drug discovery. enamine.net |
| β-amino acid derivatives | Coupling with (3R)-3-[(N-tert-butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl) butanoic acid | Development of DPP-IV inhibitors. google.com |
Scaffolds for Pharmacological Research and Lead Optimization
The 2,5-diazabicyclo[2.2.1]heptane scaffold is extensively used in medicinal chemistry and pharmaceutical research as a core element in the design of new therapeutic agents. researchgate.net Its rigid nature is crucial for optimizing ligand-receptor interactions by reducing the entropic penalty upon binding and locking substituents into well-defined spatial orientations.
Analogues of this bicyclic system have been incorporated into a wide range of biologically active molecules targeting various diseases. For instance, the tert-butoxycarbonyl (Boc) protected analogue, (1S,4S)-(-)-2-Boc-2,5-diazabicyclo[2.2.1]heptane, is a key intermediate for developing:
B-Raf inhibitors for cancer therapy. sigmaaldrich.com
CCR2 antagonists for treating inflammatory diseases. sigmaaldrich.com
α4β2 nicotinic acetylcholine receptor (nAChR) partial agonists for neurological disorders. sigmaaldrich.com
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors for metabolic syndrome. sigmaaldrich.com
Other research has demonstrated the utility of this scaffold in developing:
Antitubercular agents , where it was used as a side chain in imidazo[1,2-a]pyridine-3-carboxamide derivatives. sci-hub.se
Vasodilating agents , through the synthesis of ranolazine (B828) analogues that showed significantly greater effects than the parent drug. nih.gov
Antitumor agents , via the synthesis of dithiocarbamate (B8719985) derivatives that induce apoptosis in cancer cell lines. nih.gov
These examples underscore the importance of the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane framework as a "privileged scaffold" in drug discovery, providing a robust platform for lead identification and optimization across multiple therapeutic areas. researchgate.net
| Therapeutic Target/Area | Compound Class/Example | Potential Indication |
|---|---|---|
| B-Raf Kinase | Indazolylpyrazolo[1,5-a]pyrimidine analogues | Cancer. sigmaaldrich.com |
| CCR2 Receptor | CCR2 antagonists | Inflammation. sigmaaldrich.com |
| α4β2 nAChR | Nicotinic acetylcholine receptor partial agonists | Neurological disorders. sigmaaldrich.com |
| 11β-HSD1 Enzyme | Azabicyclic sulfonamide inhibitors | Metabolic syndrome. sigmaaldrich.com |
| Tuberculosis | Imidazo[1,2-a]pyridine-3-carboxamides | Tuberculosis. sci-hub.se |
| Vasodilation | Ranolazine analogues | Cardiovascular diseases. nih.gov |
| Antiproliferative | Dithiocarbamate derivatives | Cancer. nih.gov |
Structure Activity Relationship Sar Studies of 1s,4s 2,5 Diazabicyclo 2.2.1 Heptane Derivatives
Impact of N-Substitution on Reactivity and Application Profile
The nitrogen atoms of the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane scaffold are primary sites for chemical modification, and the nature of the N-substituents profoundly influences the compound's reactivity and potential applications. The use of protecting groups on one of the nitrogen atoms is a common strategy to control reactivity and allow for selective functionalization at other positions on the scaffold.
Commonly used N-substituents such as tert-butoxycarbonyl (Boc) serve as protecting groups that enable specific synthetic transformations. For instance, the creation of C-substituted derivatives of the scaffold has been achieved by first protecting one nitrogen with a Boc group, followed by a directed lithiation and reaction with an electrophile. Similarly, N-tosyl groups have been employed during synthesis, which can later be removed to yield the free amine for further derivatization. rsc.org The synthesis of (1S,4S)-N-Boc-2,5-diazabicyclo[2.2.1]heptane derivatives is a key step in producing more complex molecules like dithiocarbamates, which have shown biological activity. nih.gov
Beyond their role in synthesis, N-substituents are integral to the pharmacological profile of the final compound. The commercially available (1S,4S)-(-)-2-Boc-2,5-diazabicyclo[2.2.1]heptane is a versatile building block for a range of therapeutic candidates, including B-Raf inhibitors and CCR2 antagonists. nih.gov Simple alkyl substitutions, such as an N-methyl group, are also critical. SAR studies have shown that a 5-N-methyl substituent is a key feature for achieving potent agonist activity at the α7 neuronal nicotinic receptor. nih.govresearchgate.net This demonstrates that N-substitution is a powerful tool for modulating both the synthetic accessibility and the biological target engagement of these derivatives.
Role of the Phenyl Group in Defining Molecular Properties and Interactions
When a phenyl group is attached to a nitrogen atom of the 2,5-diazabicyclo[2.2.1]heptane scaffold, its orientation and electronic interaction with the core structure are critical in defining the molecule's properties. The rigid nature of the bicyclic system plays a significant role in optimizing these interactions compared to more flexible scaffolds.
In a flexible system like N-phenylpiperidine, steric hindrance between the phenyl ring and the adjacent methylene (B1212753) groups of the piperidine (B6355638) ring forces a significant twist angle. This twisting disrupts the alignment between the nitrogen's lone pair of electrons and the pi-system of the phenyl ring, thereby reducing conjugation. vu.nl In contrast, the rigid geometry of an N-phenyl substituted azabicyclo[2.2.1]heptane scaffold minimizes these steric clashes. vu.nl This results in a more planar arrangement, which enhances the electronic conjugation between the nitrogen lone pair and the aromatic ring. vu.nl
This improved conjugation has direct consequences on the molecule's fundamental electronic properties. For example, the enhanced conjugation in the rigid bicyclic system leads to a lower excitation energy and a lower ionization potential compared to its flexible piperidine analogue. vu.nl These properties are fundamental to how the molecule participates in non-covalent interactions such as pi-stacking and hydrophobic interactions with biological targets. The nature of the terminal aryl group, including the phenyl group, has been identified as a critical factor for the biological activity of these compounds as ligands for neuronal nicotinic receptors, underscoring the importance of these interactions. nih.govresearchgate.net
Comparison of the (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Scaffold with Flexible Analogues (e.g., Piperazines)
The (1S,4S)-2,5-diazabicyclo[2.2.1]heptane scaffold is frequently utilized in medicinal chemistry as a rigid and chiral counterpart to the conformationally flexible piperazine (B1678402) ring. researchgate.netdntb.gov.ua This structural rigidity is a key differentiating factor that can lead to significant differences in pharmacological activity. The bicyclic structure locks the two nitrogen atoms in a fixed spatial relationship, which can enhance binding affinity and selectivity for a specific biological target by reducing the entropic penalty associated with the ligand adopting a specific conformation upon binding.
Structural analysis shows that despite the rigidity, the distance between the opposing nitrogen atoms in the boat-like conformation of the diazabicyclo[2.2.1]heptane cage is remarkably similar to that in the chair conformer of piperazine. researchgate.net This similarity makes the rigid scaffold a reasonable structural mimic for piperazine, allowing chemists to probe the importance of conformational restriction in drug-receptor interactions.
However, directly replacing a piperazine with a diazabicyclo[2.2.1]heptane does not always lead to improved activity. In one study targeting the dopamine (B1211576) transporter (DAT), replacing a piperazine moiety with the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane scaffold resulted in compounds with only moderate to poor affinity. biomedpharmajournal.org This suggests that while rigidity can be beneficial, the flexibility of the piperazine ring may be necessary in some cases to allow for an optimal induced fit with the target protein. Conversely, in other contexts, the rigidity of the bicyclic system is thought to provide a better binding ability compared to piperazine analogues. rsc.org Ultimately, the choice between a rigid or flexible scaffold is target-dependent and a crucial consideration in structure-based drug design.
Investigation of Biological Activity in In Vitro Models (e.g., antiproliferative studies in cell lines)
Derivatives of the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane scaffold have been investigated for their potential as anticancer agents, with several studies demonstrating significant antiproliferative activity in various cancer cell lines.
One line of research focused on the synthesis of novel (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates. nih.gov These compounds were evaluated for their in vitro antiproliferative effects against cervical (CaSki), breast (MDA-MB-231), and lung (SK-Lu-1) cancer cell lines. researchgate.netnih.gov Within this series, a specific derivative, compound 9e, showed notable potency. nih.gov Further investigation revealed that this compound induced apoptosis in tumor cells through a caspase-dependent pathway without causing necrosis, a more damaging form of cell death that can trigger inflammation. nih.govnih.gov
Another study identified a hybrid molecule combining the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamate structure with a nitrostyrene (B7858105) moiety as a potent antiproliferative and apoptosis-inducing agent against cervical cancer cell lines. researchgate.net Additionally, the scaffold has been incorporated into 4-hydroxyquinazoline (B93491) derivatives, which were tested for inhibitory activity against PARPi-resistant cell lines such as HCT-15 (colon cancer) and HCC1937 (breast cancer). google.com
The table below summarizes the findings from in vitro antiproliferative studies of various derivatives.
| Derivative Class | Cell Line(s) | Observed Effect |
| Dithiocarbamates | CaSki, MDA-MB-231, SK-Lu-1 | Antiproliferative activity, induction of apoptosis nih.gov |
| Dithiocarbamate-Nitrostyrene Hybrids | Cervical Cancer Cells | Potent antiproliferative and apoptotic activity researchgate.net |
| 4-Hydroxyquinazoline Derivatives | HCT-15, HCC1937 | Inhibitory activity against PARPi-resistant cells google.com |
These studies collectively highlight the potential of the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane scaffold as a core structure for the development of novel anticancer agents.
Computational and Theoretical Investigations of 1s,4s 2 Phenyl 2,5 Diazabicyclo 2.2.1 Heptane and Its Derivatives
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of molecules. mdpi.comnih.govscispace.com For a molecule like (1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptane, DFT calculations can elucidate the interplay between the bicyclic amine structure and the aromatic phenyl ring.
Detailed DFT studies would typically involve geometry optimization to find the lowest energy structure, followed by calculation of various electronic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and the energy required for electronic excitation. For N-aryl amines, the HOMO is often localized on the nitrogen lone pair and the phenyl ring's π-system, while the LUMO is typically centered on the antibonding π* orbitals of the aromatic ring.
Furthermore, DFT is used to generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the MEP would likely show a negative potential around the nitrogen atoms, particularly the N5 amine, and a variable potential across the phenyl ring, influenced by the electron-donating nature of the amino group.
Table 1: Representative Electronic Properties Calculable via DFT This table is illustrative, showing typical parameters obtained from DFT calculations for a molecule of this type.
| Parameter | Description | Typical Expected Outcome for an N-Aryl Amine |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to ionization potential and nucleophilicity. | Relatively high energy, indicating susceptibility to electrophilic attack. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electrophilicity. | Negative or low positive energy, indicating ability to accept electrons. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and electronic stability. | A moderate gap, suggesting a balance between stability and reactivity. |
| Dipole Moment | A measure of the overall polarity of the molecule. | A non-zero value, indicating an asymmetric charge distribution. |
Molecular Modeling and Dynamics Simulations for Conformational Landscapes
The defining feature of the 2,5-diazabicyclo[2.2.1]heptane scaffold is its rigidity. researchgate.netresearchgate.net Unlike flexible ring systems like piperazine (B1678402), this bicyclic structure severely restricts the available conformational space. Molecular modeling and molecular dynamics (MD) simulations can be used to explore the subtle conformational preferences that remain.
For this compound, the primary conformational freedom involves the rotation of the phenyl group relative to the bicyclic core. Molecular mechanics or DFT calculations can be used to generate a potential energy surface by systematically rotating the C-N bond connecting the phenyl group to the nitrogen atom. This analysis reveals the rotational energy barriers and identifies the lowest-energy (most stable) conformation. The preferred orientation will be a balance between maximizing conjugation of the nitrogen lone pair with the phenyl π-system and minimizing steric clashes between the ortho-hydrogens of the phenyl ring and the bicyclic frame.
Molecular dynamics simulations offer a more dynamic picture. By simulating the motion of the molecule over time (typically nanoseconds to microseconds), MD can explore the accessible conformational space at a given temperature. These simulations can confirm the stability of conformations predicted by static calculations and reveal the frequencies and amplitudes of various molecular motions. For derivatives of this scaffold used in drug design, MD simulations are crucial for understanding how the molecule might adapt its shape upon binding to a biological target, such as a protein receptor. unimi.it
Table 2: Illustrative Conformational Analysis Data This table presents hypothetical data that would be generated from a computational conformational analysis.
| Conformational Parameter | Method | Predicted Value | Significance |
|---|---|---|---|
| Phenyl-N Torsion Angle (Ground State) | DFT (B3LYP/6-31G*) | ~30° | Represents the lowest energy conformation, balancing electronic and steric effects. |
| Rotational Barrier of Phenyl Group | DFT (Scan) | 4-8 kcal/mol | Indicates the energy required to rotate the phenyl group, showing restricted rotation at room temperature. |
Mechanistic Insights into Organic Reactions Involving the Scaffold
Computational chemistry provides indispensable tools for elucidating the mechanisms of organic reactions. By calculating the energies of reactants, transition states, and products, a complete reaction energy profile can be constructed. This allows chemists to understand reaction pathways, predict selectivity, and design better catalysts or reaction conditions.
While specific computational studies on the reaction mechanisms involving this compound as a catalyst or substrate are scarce, studies on related diazabicyclic systems highlight the potential of this analysis. For example, high-level multireference quantum mechanical calculations and non-adiabatic molecular dynamics have been used to investigate the photochemical denitrogenation of 2,3-diazabicyclo[2.2.1]heptene, revealing a complex mechanism involving multiple electronic states to explain the reaction's stereoselectivity. chemrxiv.orgresearchgate.net
For the title compound, computational studies could provide mechanistic insights into several potential reactions. If used as a chiral ligand in catalysis, DFT could be used to model the structure of the catalyst-substrate complex and calculate the energy barriers for different stereochemical pathways, explaining the origin of enantioselectivity. If the scaffold itself undergoes reaction, such as N-arylation or functionalization of the secondary amine, computational modeling can identify the most likely transition state structures and predict the reaction's feasibility and regioselectivity. For instance, in palladium-catalyzed hydroarylation reactions of related diazabicyclo-[2.2.1]heptenes, computational modeling could clarify the intricate steps of carbopalladation and C-N bond cleavage. mdpi.com
Prediction of Spectroscopic Parameters
The prediction of spectroscopic parameters, particularly NMR chemical shifts, is a powerful application of modern computational chemistry that aids in structure verification and assignment. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, has become a standard and reliable approach for calculating NMR shielding tensors, which are then converted to chemical shifts. rsc.orgnih.govresearchgate.netmdpi.com
For this compound, GIAO-DFT calculations could predict the ¹H and ¹³C NMR chemical shifts. By comparing the calculated spectrum of a proposed structure with the experimental spectrum, one can gain high confidence in the structural assignment. This is particularly valuable for complex molecules or for distinguishing between isomers. A study on related arylcarbamoyl-diazabicyclo[2.2.1]heptene systems successfully used spectral data alongside semi-empirical calculations to investigate their conformation and electronic structure. researchgate.net
Beyond NMR, computational methods can predict other spectroscopic data. Time-dependent DFT (TD-DFT) can be used to calculate electronic excitation energies, which correspond to UV-Vis absorption spectra. Calculation of vibrational frequencies via DFT can predict the key absorptions in an infrared (IR) spectrum. Furthermore, for chiral molecules, computational methods can predict chiroptical properties like electronic circular dichroism (ECD) and optical rotation, which are essential for assigning the absolute configuration of stereocenters. nih.gov
Table 3: Comparison of Hypothetical Experimental and Predicted ¹³C NMR Chemical Shifts This table illustrates how computationally predicted NMR data is compared with experimental results for structure verification. The predicted values are representative and not from an actual calculation on the title compound.
| Carbon Atom | Experimental δ (ppm) | Predicted δ (ppm) (GIAO-DFT) | Δδ (ppm) |
|---|---|---|---|
| Phenyl C (ipso) | 148.5 | 149.1 | -0.6 |
| Phenyl C (ortho) | 116.2 | 116.8 | -0.6 |
| Phenyl C (meta) | 129.3 | 129.9 | -0.6 |
| Phenyl C (para) | 119.5 | 120.2 | -0.7 |
| Bridgehead C (C1/C4) | 60.1 | 60.5 | -0.4 |
| Methylene (B1212753) C (C3) | 49.8 | 50.1 | -0.3 |
Future Directions in Research on 1s,4s 2 Phenyl 2,5 Diazabicyclo 2.2.1 Heptane
Exploration of Novel and Efficient Synthetic Routes
While established synthetic pathways to the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane core exist, primarily starting from trans-4-hydroxy-L-proline, future research will likely focus on developing more efficient, scalable, and sustainable methods. researchgate.netnih.gov Current routes can be lengthy and sometimes involve harsh reagents or conditions.
Future explorations may include:
Alternative Starting Materials: Investigating readily available and renewable feedstocks other than hydroxyproline (B1673980) to access the bicyclic core.
Catalytic Methodologies: Developing catalytic cyclization strategies to replace stoichiometric reagents, thereby improving atom economy and reducing waste. This could involve transition-metal-catalyzed intramolecular aminations or cycloadditions.
Flow Chemistry and Microreactors: Utilizing continuous flow technologies, as demonstrated for related reactions like the Curtius rearrangement, could offer safer, more efficient, and scalable production of key intermediates. researchgate.net
Multicomponent Reactions: Designing novel multicomponent reactions (MCRs) could enable the rapid assembly of complex derivatives from simple precursors in a single step, as has been shown for the synthesis of dithiocarbamate (B8719985) derivatives. nih.gov This approach significantly enhances synthetic efficiency.
Table 1: Comparison of Potential Synthetic Strategies
| Strategy | Current Approach | Future Direction | Potential Advantages |
| Starting Material | Primarily trans-4-hydroxy-L-proline semanticscholar.org | Diverse, renewable feedstocks | Lower cost, increased sustainability |
| Cyclization | Multi-step sequences with stoichiometric reagents researchgate.net | Catalytic intramolecular reactions | Higher efficiency, less waste |
| Scale-up | Traditional batch processing | Flow chemistry and microreactors researchgate.net | Improved safety, scalability, and control |
| Derivative Synthesis | Stepwise functionalization | Multicomponent reactions (MCRs) nih.gov | Rapid access to diverse compound libraries |
Development of Expanded Asymmetric Catalytic Systems
The inherent chirality and rigid conformation of the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane scaffold make it an attractive ligand for asymmetric catalysis. researchgate.netpwr.edu.pl While some derivatives have been evaluated as ligands, a vast area remains for exploration. researchgate.net
Future research will focus on:
Ligand Library Development: Synthesizing a broad library of derivatives by modifying the N-phenyl group and introducing substituents on the bicyclic core. This allows for fine-tuning of steric and electronic properties to optimize catalyst performance for specific reactions.
New Catalytic Transformations: Applying these novel chiral ligands to a wider range of asymmetric reactions beyond preliminary tests, such as C-C bond-forming reactions (e.g., aldol (B89426), Michael additions), asymmetric hydrogenations, and hydrosilylations.
Immobilization and Reusability: Developing methods to immobilize these catalysts on solid supports to facilitate catalyst recovery and recycling, a key aspect for industrial applications.
Metal-Free Catalysis: Exploring the use of these chiral diamines as organocatalysts, for instance, in Michael additions or aldol reactions, leveraging the basicity of the nitrogen atoms.
Innovative Applications in Material Science and Supramolecular Chemistry
The unique, rigid three-dimensional structure of the diazabicyclo[2.2.1]heptane nucleus is a feature that has been underexplored in material science and supramolecular chemistry. researchgate.netresearchgate.net
Promising future directions include:
Building Blocks for Polymers: Incorporating the rigid chiral scaffold into the backbone of polymers to create materials with controlled stereochemistry and potentially unique chiroptical or thermal properties.
Metal-Organic Frameworks (MOFs): Using functionalized derivatives as chiral linkers for the construction of homochiral MOFs. These materials have potential applications in enantioselective separations, asymmetric catalysis, and sensing.
Supramolecular Assemblies: The two nitrogen atoms can act as hydrogen bond donors or acceptors, enabling the formation of well-defined supramolecular structures like cages, capsules, or gels. The rigid spacer ensures a predictable geometry for these assemblies. nih.gov
Chiral Sensors: Developing derivatives that can selectively bind to chiral guest molecules, leading to a detectable signal (e.g., fluorescence or color change), for applications in enantioselective sensing. Research into temperature-tunable second-harmonic generation (SHG) switching materials points towards the potential of this scaffold in advanced materials. researchgate.net
Advanced Characterization Techniques for Complex Derivatives
As more structurally complex derivatives and supramolecular systems are developed, their characterization will necessitate the use of advanced analytical and computational techniques.
Future research will increasingly rely on:
Advanced NMR Spectroscopy: Employing multi-dimensional NMR techniques and nuclear Overhauser effect (NOE) studies to unambiguously determine the three-dimensional structure and conformation of complex derivatives in solution. acs.org
X-ray Crystallography: Single-crystal X-ray diffraction will remain crucial for determining the precise solid-state structure of new compounds and their assemblies, providing invaluable insight into intermolecular interactions like hydrogen bonding. nih.govnih.gov
Chiroptical Methods: Using techniques such as circular dichroism (CD) and vibrational circular dichroism (VCD) to probe the stereochemistry and solution-state conformation of chiral derivatives and their interactions with other molecules.
Computational Modeling: Integrating experimental data with high-level theoretical calculations (e.g., Density Functional Theory - DFT) to predict molecular properties, rationalize reaction outcomes, and gain a deeper understanding of the electronic structure and non-covalent interactions that govern the behavior of these molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
